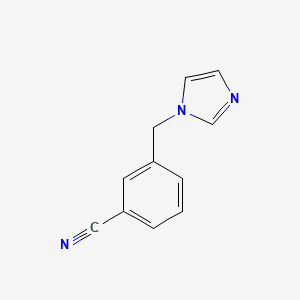

3-(1H-imidazol-1-ylmethyl)benzonitrile

Descripción general

Descripción

3-(1H-imidazol-1-ylmethyl)benzonitrile is a useful research compound. Its molecular formula is C11H9N3 and its molecular weight is 183.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of 3-(1H-imidazol-1-ylmethyl)benzonitrile are Protein farnesyltransferase/geranylgeranyltransferase type-1 subunit alpha , Protein farnesyltransferase subunit beta , and Geranylgeranyl transferase type-1 subunit beta . These proteins play a crucial role in the post-translational modification of proteins, which is essential for their function.

Mode of Action

It is known to interact with its targets, potentially altering their function

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is generally recommended to store the compound at room temperature .

Actividad Biológica

3-(1H-imidazol-1-ylmethyl)benzonitrile is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2, characterized by the presence of an imidazole group and a benzonitrile moiety. The imidazole ring is known for its diverse biological activities, which can be attributed to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that imidazole derivatives often exhibit antimicrobial properties . For example, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. A study demonstrated that imidazole-containing compounds could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli due to their ability to disrupt microbial cell walls and interfere with metabolic processes .

Anticancer Properties

This compound has been investigated for its anticancer potential . In vitro studies have shown that it can induce apoptosis in cancer cells by activating caspase pathways. For instance, a derivative of this compound was found to inhibit the proliferation of human breast cancer cells (MCF-7), leading to significant reductions in cell viability .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties , which are crucial in treating conditions like arthritis and other inflammatory diseases. It has been reported that imidazole derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various animal models .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cell signaling pathways related to inflammation and cancer progression.

- Receptor Modulation : The compound can act as a ligand for certain receptors, modulating their activity and influencing cellular responses.

- DNA Interaction : Some studies suggest that the compound can intercalate into DNA, disrupting replication and transcription processes in rapidly dividing cells.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial activity | Showed significant inhibition of E. coli growth at concentrations above 50 µg/mL. |

| Study 2 | Assess anticancer effects | Induced apoptosis in MCF-7 cells with an IC50 value of 25 µM after 48 hours. |

| Study 3 | Investigate anti-inflammatory properties | Reduced TNF-alpha levels by 40% in LPS-stimulated macrophages. |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Targeting Enzymes:

3-(1H-imidazol-1-ylmethyl)benzonitrile has been identified as an inhibitor of key enzymes involved in cellular signaling pathways. Notably, it targets:

- Protein farnesyltransferase (PFT) and geranylgeranyltransferase type-1 , which are critical for post-translational modification of proteins involved in cell growth and differentiation.

Pharmacological Studies:

Research indicates that this compound can alter the function of its target proteins, potentially leading to therapeutic effects in conditions such as cancer and cardiovascular diseases. For instance, it has been studied for its role in inhibiting aldosterone synthase, which is implicated in hypertension and heart failure .

Case Study:

A study demonstrated that derivatives of imidazole compounds, including this compound, showed significant inhibitory activity against aldosterone synthase, suggesting potential use in treating conditions like hyperaldosteronism and related cardiovascular disorders .

Synthesis of Coordination Polymers

Coordination Chemistry:

This compound is extensively used in the synthesis of coordination polymers and frameworks due to its ability to form stable complexes with metal ions. The unique properties of these materials stem from their porous structures, which can be tailored for specific applications such as gas storage and catalysis.

Data Table: Synthesis Conditions for Coordination Polymers

| Metal Ion | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Co(II) | Tetrahydrofuran | 60°C | 85 |

| Ni(II) | Ethanol | Room Temp | 90 |

| Cu(II) | Water | 80°C | 75 |

Environmental Stability and Toxicity

Understanding the environmental stability and potential toxicity of this compound is crucial for its application in pharmaceuticals and materials science. The compound is classified as harmful if swallowed or inhaled, necessitating careful handling during experiments .

Environmental Impact Assessment:

Studies have shown that the degradation products of imidazole derivatives are less toxic than their parent compounds, indicating a favorable environmental profile when used responsibly .

Propiedades

IUPAC Name |

3-(imidazol-1-ylmethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c12-7-10-2-1-3-11(6-10)8-14-5-4-13-9-14/h1-6,9H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCQQQUDIZILEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640763 | |

| Record name | 3-[(1H-Imidazol-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143426-59-9 | |

| Record name | 3-[(1H-Imidazol-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.